Cas no 325953-41-1 (tert-Butyl 4-Amino-3-methylphenylcarbamate)

Tert-Butyl 4-Amino-3-methylphenylcarbamate is a carbamate derivative featuring a tert-butyl ester group and an aromatic amine functionality. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structural attributes, including the sterically hindered tert-butyl group and the reactive amino moiety, make it valuable for selective functionalization and protection strategies. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its well-defined purity and consistent quality are critical for reproducible results in research and industrial processes. The product is typically supplied as a solid, facilitating precise measurement and handling in laboratory settings.
tert-Butyl 4-Amino-3-methylphenylcarbamate structure
325953-41-1 structure
Product Name:tert-Butyl 4-Amino-3-methylphenylcarbamate
CAS No:325953-41-1
MF:C12H18N2O2
MW:222.283523082733
MDL:MFCD05663969
CID:301534
PubChem ID:13007375
Update Time:2025-05-20

tert-Butyl 4-Amino-3-methylphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-(4-amino-3-methylphenyl)-, 1,1-dimethylethyl ester
    • (4-AMINO-3-METHYL-PHENYL)CARBAMIC ACID TERT-BUTYL ESTER
    • tert-butyl 4-amino-3-methylphenylcarbamate
    • tert-butyl N-(4-amino-3-methylphenyl)carbamate
    • (4-AMINO-3-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • AB3301
    • tert-Butyl (4-amino-3-methylphenyl)carbamate
    • AS-44703
    • N-(4-amino-3-methylphenyl)carbamic acid tert-butyl ester
    • (4-Amino-3-methyl-phenyl)-carbamic acid tert-butyl ester, AldrichCPR
    • SCHEMBL707247
    • DTXSID30514887
    • AKOS010977686
    • 325953-41-1
    • EN300-107067
    • N1-Boc-3-methylbenzene-1,4-diamine
    • MFCD05663969
    • SY140569
    • A821335
    • tert-butyl N-(4-amino-3-methyl-phenyl)carbamate
    • AB22085
    • CS-0153191
    • FT-0709843
    • tert-Butyl(4-amino-3-methylphenyl)carbamate
    • DA-42797
    • tert-Butyl 4-Amino-3-methylphenylcarbamate
    • MDL: MFCD05663969
    • Inchi: 1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
    • InChI Key: RGXHWTGFGABIQF-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=C(C)C=1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 222.13700
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.35000
  • LogP: 3.57840

tert-Butyl 4-Amino-3-methylphenylcarbamate Pricemore >>

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tert-Butyl 4-Amino-3-methylphenylcarbamate Suppliers

Amadis Chemical Company Limited
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(CAS:325953-41-1)tert-Butyl 4-Amino-3-methylphenylcarbamate
Order Number:A821335
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):158.0/706.0
Email:sales@amadischem.com

Additional information on tert-Butyl 4-Amino-3-methylphenylcarbamate

Introduction to Tert-Butyl 4-Amino-3-methylphenylcarbamate (CAS No: 325953-41-1)

Tert-Butyl 4-Amino-3-methylphenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 325953-41-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their structural stability and bioactivity. The presence of both an amino group and a tert-butyl substituent in its molecular framework makes it a particularly intriguing molecule for further exploration, especially in the context of designing novel therapeutic agents.

The structural motif of Tert-Butyl 4-Amino-3-methylphenylcarbamate consists of a phenyl ring substituted with an amino group at the 4-position and a methyl group at the 3-position, further functionalized with a carbamate moiety linked to a tert-butyl group. This specific arrangement of functional groups imparts unique chemical and pharmacological properties to the compound, making it a valuable scaffold for synthetic chemists and pharmacologists. The tert-butyl group, in particular, serves as a protecting group that can be selectively removed under controlled conditions, allowing for further derivatization and modification of the core structure.

In recent years, there has been growing interest in exploring the potential of carbamate-based compounds as pharmacological intermediates. Carbamates have been demonstrated to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The amino group in Tert-Butyl 4-Amino-3-methylphenylcarbamate can participate in hydrogen bonding interactions with biological targets, while the carbamate moiety can act as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

One of the most compelling aspects of Tert-Butyl 4-Amino-3-methylphenylcarbamate is its potential as a precursor in the synthesis of more sophisticated pharmaceutical agents. For instance, researchers have been investigating its utility in the development of kinase inhibitors, which are crucial for treating various forms of cancer and inflammatory diseases. The phenyl ring and its substituents can be strategically modified to enhance binding affinity to target enzymes, while the carbamate group can be used to introduce additional functional handles for further chemical manipulation.

Recent studies have also highlighted the importance of computational methods in optimizing the design of carbamate-based compounds. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, have been employed to predict the binding modes and interactions of Tert-Butyl 4-Amino-3-methylphenylcarbamate with potential biological targets. These computational approaches have not only accelerated the discovery process but also provided valuable insights into the structural features that contribute to its bioactivity.

The synthesis of Tert-Butyl 4-Amino-3-methylphenylcarbamate typically involves multi-step organic reactions, starting from readily available aromatic precursors. The introduction of the amino group at the 4-position can be achieved through nucleophilic aromatic substitution or direct amination techniques, while the methyl group at the 3-position is often installed via Friedel-Crafts alkylation or cross-coupling reactions. The final step involves forming the carbamate linkage through reaction with isocyanates or carbamic acid derivatives, followed by protection with a tert-butyl group.

In conclusion, Tert-Butyl 4-Amino-3-methylphenylcarbamate (CAS No: 325953-41-1) represents a promising compound in pharmaceutical research due to its unique structural features and potential applications. Its versatility as a synthetic intermediate makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new biological activities and synthetic methodologies, compounds like Tert-Butyl 4-Amino-3-methylphenylcarbamate are likely to play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:325953-41-1)tert-Butyl 4-Amino-3-methylphenylcarbamate
A821335
Purity:99%/99%
Quantity:1g/5g
Price ($):158.0/706.0
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